molecular formula C14H19NO4 B3005047 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide CAS No. 1421513-34-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide

Cat. No. B3005047
CAS RN: 1421513-34-9
M. Wt: 265.309
InChI Key: NBCDRFLWZWYOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, insights can be drawn from the research on similar benzamide derivatives and their chemical properties, synthesis, and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of substituents on the benzene ring or the amide nitrogen. For instance, the synthesis of N-methoxybenzamide derivatives can be achieved through C–H bond activation as demonstrated in the cyclometalated complexes of N-methoxy-4-nitrobenzamide . Similarly, the synthesis of complex benzamide structures may involve multi-step reactions, including condensation, cyclization, and functional group transformations, as seen in the synthesis of a photoaffinity analog of an influenza fusion inhibitor and the PDE IV inhibitor .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated, revealing two crystalline polymorphs with different molecular packings . The molecular structure of benzamide derivatives can also influence their affinity for biological targets, as seen in the structure-affinity relationship study of dopamine receptor ligands .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including C–H bond functionalization, which is a key step in the synthesis of complex organic molecules. The cyclometalated rhodium and ruthenium complexes of N-methoxybenzamide were shown to catalyze C–H bond functionalization reactions efficiently . Additionally, the reactivity of benzamide derivatives can lead to the formation of novel structures, such as the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and stability, are important for their application as pharmaceuticals. The molar refractivity and polarizability of an antiemetic drug benzamide derivative were studied in different solutions, providing insights into the drug's interactions in biological systems . The stability of N-(hydroxymethyl) compounds, which are related to the compound of interest, was investigated, showing that substitution patterns can significantly affect their stability .

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-12-4-2-3-9(6-12)14(18)15-11-5-10(8-16)13(17)7-11/h2-4,6,10-11,13,16-17H,5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCDRFLWZWYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.